molecular formula C24H24N2O5S B14220720 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide CAS No. 827576-85-2

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide

Katalognummer: B14220720
CAS-Nummer: 827576-85-2
Molekulargewicht: 452.5 g/mol
InChI-Schlüssel: BXLFCJDSRUAXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzoyl group, a sulfamoyl group, and a methoxybutanamide moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of a benzoyl chloride derivative with a sulfamoyl phenyl compound under basic conditions.

    Amidation: The intermediate product is then reacted with 4-methoxybutanoic acid in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions and cancer.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoyl and sulfamoyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved may vary depending on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-benzoylphenyl)-4-pentoxybenzenesulfonamide
  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

827576-85-2

Molekularformel

C24H24N2O5S

Molekulargewicht

452.5 g/mol

IUPAC-Name

N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-4-methoxybutanamide

InChI

InChI=1S/C24H24N2O5S/c1-31-17-7-12-23(27)25-19-13-15-20(16-14-19)32(29,30)26-22-11-6-5-10-21(22)24(28)18-8-3-2-4-9-18/h2-6,8-11,13-16,26H,7,12,17H2,1H3,(H,25,27)

InChI-Schlüssel

BXLFCJDSRUAXFX-UHFFFAOYSA-N

Kanonische SMILES

COCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.